1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(28)15-17-14-21(31-25-17)16-5-6-20-22(13-16)30-12-11-29-20/h1-6,13-14H,7-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEGJKVSXYHTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone , often referred to as Compound A , is a synthetic organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₂₁H₂₃ClN₄O₃
Molecular Weight: 387.903 g/mol
CAS Number: 909779-33-5
The compound features a piperazine moiety linked to a chlorophenyl group and an isoxazole derivative, which may contribute to its biological activity.
Compound A is hypothesized to interact with multiple neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring is known to enhance binding affinity to these receptors.
Potential Targets:
- Serotonin Receptors (5-HT): The piperazine structure may facilitate binding to 5-HT receptors, influencing mood and anxiety.
- Dopamine Receptors (D2): The chlorophenyl group may enhance dopaminergic activity, potentially affecting psychotropic effects.
In Vitro Studies
Research has demonstrated that Compound A exhibits significant activity against various biological targets:
| Target | Activity | IC50 Value (µM) |
|---|---|---|
| MAO-B | Inhibition | 0.51 |
| BChE | Inhibition | 0.69 |
| AChE | Moderate Inhibition | 10 |
These results suggest that Compound A can inhibit key enzymes involved in neurotransmitter breakdown, potentially leading to increased levels of serotonin and dopamine in the synaptic cleft.
Toxicity Evaluation
In vitro toxicity studies using Vero cells indicated that Compound A has a concentration-dependent cytotoxic effect. The IC50 value for cell viability was found to be approximately 100 µg/mL (363.4 µM), suggesting a moderate safety profile at lower concentrations.
Case Studies
-
Case Study on Anxiety Disorders:
- A study evaluated the anxiolytic effects of Compound A in animal models. Results indicated a significant reduction in anxiety-like behavior in mice subjected to stress tests.
- Behavioral assays showed that treatment with Compound A led to increased exploration time in open field tests compared to control groups.
-
Case Study on Depression Models:
- In a chronic mild stress model for depression, Compound A showed antidepressant-like effects similar to established SSRIs.
- The compound significantly increased serotonin levels in the hippocampus, correlating with behavioral improvements.
Vergleich Mit ähnlichen Verbindungen
Piperazine-Based Derivatives
- Compound m2 (1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone): Shares a piperazine-ethanone backbone but replaces the isoxazole-dihydrobenzodioxin moiety with a pyrimidine-triazole system. Exhibits kinase inhibitory activity, suggesting the piperazine-ethanone scaffold’s versatility in targeting enzyme active sites .
- Compound w3 ((4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone): Features a 4-methylpiperazine group instead of 2-chlorophenyl substitution.
Isoxazole-Containing Analogues
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) :
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a/7b): Utilizes pyrazole instead of isoxazole, with malononitrile or ethyl cyanoacetate substituents. These electron-withdrawing groups may alter electronic properties, affecting binding kinetics .
Pharmacological and Physicochemical Properties
Key Research Findings
Piperazine Flexibility : The 2-chlorophenyl substitution in the target compound may confer higher receptor binding specificity compared to 4-fluorophenyl analogues (e.g., Compound 4) due to steric and electronic effects .
Isoxazole vs. Thiazole : The isoxazole ring in the target compound likely offers greater metabolic stability than thiazole derivatives (e.g., Compound 4), as oxazole rings are less prone to oxidative degradation .
Dihydrobenzodioxin Contribution : The dihydrobenzodioxin group may enhance π-π stacking interactions in biological targets, a feature absent in simpler aryl-substituted analogues like m2 or w3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
